molecular formula C18H16N2O2 B15124474 2-Hydroxy-5-methylbenzaldehyde 2,2'-bipyridine

2-Hydroxy-5-methylbenzaldehyde 2,2'-bipyridine

Cat. No.: B15124474
M. Wt: 292.3 g/mol
InChI Key: CSCWSLLOBCWATK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine is a complex organic compound that combines the properties of 2-Hydroxy-5-methylbenzaldehyde and 2,2’-bipyridine. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine typically involves the reaction of 2-Hydroxy-5-methylbenzaldehyde with 2,2’-bipyridine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or acids, while reduction may produce alcohols .

Scientific Research Applications

2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.

    2-Hydroxy-3-methylbenzaldehyde: Similar but with the methyl group in a different position.

    2-Hydroxy-5-nitrobenzaldehyde: Similar but with a nitro group instead of a methyl group

Uniqueness

2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine is unique due to its specific combination of functional groups and its ability to form stable complexes with metals. This makes it particularly valuable in coordination chemistry and various industrial applications .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-hydroxy-5-methylbenzaldehyde;2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H8N2.C8H8O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-6-2-3-8(10)7(4-6)5-9/h1-8H;2-5,10H,1H3

InChI Key

CSCWSLLOBCWATK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=O.C1=CC=NC(=C1)C2=CC=CC=N2

Origin of Product

United States

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